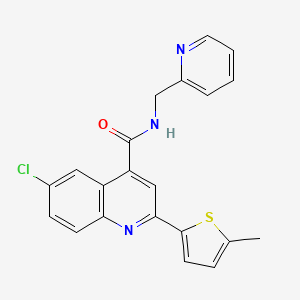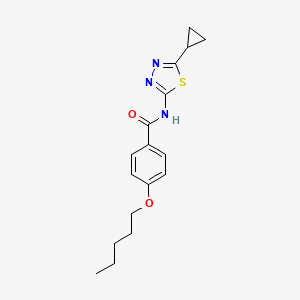![molecular formula C11H14ClN3O2S B4267049 2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267049.png)
2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide
説明
2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide, also known as Cimetidine, is a histamine H2 receptor antagonist that is widely used in the treatment of gastric and duodenal ulcers. It was first discovered in the 1970s and has since become a popular drug due to its effectiveness and low cost. In addition to its use as an anti-ulcer medication, Cimetidine has also been found to have potential applications in scientific research.
作用機序
2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide works by blocking the activity of histamine H2 receptors, which are found in the stomach and are responsible for stimulating the production of stomach acid. By inhibiting the activity of these receptors, 2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide reduces the amount of acid produced by the stomach, which helps to prevent and treat ulcers.
Biochemical and Physiological Effects:
In addition to its effects on stomach acid production, 2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has been found to have a number of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain liver enzymes, which can lead to drug interactions with other medications. It has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease.
実験室実験の利点と制限
One of the main advantages of using 2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide in lab experiments is its low cost and availability. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of using 2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide in lab experiments is that it can have interactions with other drugs and may not be suitable for use in certain experimental models.
将来の方向性
There are a number of potential future directions for research involving 2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide. One area of interest is in the development of new anti-cancer therapies based on the drug's ability to inhibit histidine decarboxylase. Another potential area of research is in the development of new anti-inflammatory drugs based on 2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide's effects on inflammation. Additionally, there may be potential applications for 2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide in the treatment of other conditions, such as autoimmune diseases and allergies.
科学的研究の応用
2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide has been found to have a number of potential applications in scientific research. One of the most promising areas of research involves its use as an anti-cancer agent. Studies have shown that 2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide can inhibit the growth of certain types of cancer cells, including breast, lung, and colon cancer cells. It is believed that this effect is due to the drug's ability to inhibit the activity of an enzyme called histidine decarboxylase, which is involved in the production of histamine.
特性
IUPAC Name |
1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2S/c1-7-5-8(12)3-4-9(7)17-6-10(16)14-15-11(18)13-2/h3-5H,6H2,1-2H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWXICMFOLSCRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-2-(5-ethyl-2-thienyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4266976.png)

![6-chloro-2-(5-methyl-2-thienyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4266983.png)
![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol](/img/structure/B4266986.png)
![N-(2-methoxyphenyl)-2-[(4-propylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4266994.png)

![propyl 4-(4-fluorophenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4267003.png)
![2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4267005.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4267012.png)
![N-(4-chlorobenzyl)-2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267024.png)
![N-(2,5-dichlorophenyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267030.png)
![1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4267036.png)
![1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4267047.png)
![2-[2-(3,4-dimethylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267055.png)